Elucidation of the Structure of (2,4-diaminopteridin-6-yl)methanol Hydrobromide: A Technical Guide
Elucidation of the Structure of (2,4-diaminopteridin-6-yl)methanol Hydrobromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of (2,4-diaminopteridin-6-yl)methanol hydrobromide, a key intermediate in the synthesis of the antifolate drug Methotrexate. This document details the physicochemical properties, synthesis, and spectroscopic characterization of the compound and its free base, (2,4-diaminopteridin-6-yl)methanol. Given the limited availability of public domain experimental data for the hydrobromide salt, this guide incorporates data from closely related pteridine derivatives to provide a thorough analysis.
Physicochemical Properties
(2,4-diaminopteridin-6-yl)methanol hydrobromide is a stable, crystalline solid. Its core structure consists of a pteridine ring system, which is a bicyclic heterocycle composed of fused pyrimidine and pyrazine rings. The pteridine core is substituted with two amino groups at positions 2 and 4, and a hydroxymethyl group at position 6. The hydrobromide salt is formed by the protonation of one of the nitrogen atoms in the pteridine ring by hydrobromic acid.
| Property | Value | Reference |
| Chemical Formula | C₇H₉BrN₆O | [1] |
| Molecular Weight | 273.09 g/mol | [1] |
| CAS Number | 57963-59-4, 76145-91-0 | [1][2] |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility | Sparingly soluble in water | [3] |
| SMILES | NC1=C(N=C2CO)C(N=C2)=NC(N)=N1.[H]Br | [1] |
Synthesis and Experimental Protocols
The synthesis of (2,4-diaminopteridin-6-yl)methanol hydrobromide is typically achieved in a two-step process: first, the synthesis of the free base, (2,4-diaminopteridin-6-yl)methanol, followed by its conversion to the hydrobromide salt.
Synthesis of (2,4-diaminopteridin-6-yl)methanol
The most common method for the synthesis of the free base involves the condensation of a 2,4,5,6-tetraaminopyrimidine salt with dihydroxyacetone.[4][5] The reaction proceeds via the formation of the pyrazine ring of the pteridine system.
Experimental Protocol:
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Preparation of 2,4,5,6-tetraaminopyrimidine salt solution: A solution of 2,4,5,6-tetraaminopyrimidine sulfate or hydrochloride is prepared in water.[1][5]
-
pH Adjustment: The pH of the solution is adjusted to a range of 2.0 to 5.5 using a base such as sodium hydroxide.[4][5] This step is critical for favoring the formation of the desired 6-substituted isomer over the 7-substituted isomer.
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Condensation Reaction: An aqueous solution of dihydroxyacetone is added dropwise to the pyrimidine solution with vigorous stirring and aeration (or introduction of oxygen) at a controlled temperature, typically between 5°C and room temperature.[4][5]
-
Precipitation and Isolation: The product precipitates from the reaction mixture as a yellow solid. The solid is collected by filtration, washed with water and ethanol, and dried under vacuum.[1]
Formation of the Hydrobromide Salt
The hydrobromide salt is prepared by treating the free base with hydrobromic acid.
Experimental Protocol:
-
Dissolution: (2,4-diaminopteridin-6-yl)methanol is suspended in a suitable solvent, such as water or a lower alcohol.
-
Acidification: Concentrated hydrobromic acid (48%) is added to the suspension.[4]
-
Crystallization: The hydrobromide salt crystallizes upon cooling.
-
Isolation: The crystals are collected by filtration, washed with a cold solvent, and dried.
Structural Elucidation
The structural elucidation of (2,4-diaminopteridin-6-yl)methanol hydrobromide relies on a combination of spectroscopic techniques. Due to the scarcity of publicly available experimental data for the hydrobromide salt, data from the free base and closely related analogs are used for interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pteridine ring, the methylene protons of the hydroxymethyl group, and the protons of the amino groups. The chemical shifts will be influenced by the protonation state of the pteridine ring in the hydrobromide salt. For comparison, the ¹H NMR data for the closely related 2,4-diamino-6-bromomethylpteridine in DMSO-d₆ shows signals at δ 9.10 (s, 1H), 8.65 (s, 2H), 8.01 (s, 2H), and 4.94 (s, 2H).[6] The singlet at 4.94 ppm corresponds to the methylene protons, which would be expected at a slightly lower chemical shift for the hydroxymethyl group.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the carbons in the pteridine ring will be in the aromatic region, while the methylene carbon of the hydroxymethyl group will appear at a higher field.
| Carbon Position | Expected ¹³C Chemical Shift Range (ppm) |
| C2 | 160-165 |
| C4 | 160-165 |
| C4a | 145-150 |
| C6 | 150-155 |
| C7 | 130-135 |
| C8a | 140-145 |
| -CH₂OH | 60-65 |
Note: These are estimated chemical shift ranges based on known pteridine derivatives and may vary depending on the solvent and protonation state.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For the free base, (2,4-diaminopteridin-6-yl)methanol, the expected molecular ion peak [M+H]⁺ would be at m/z 193.08. The mass spectrum of the hydrobromide salt would likely show the molecular ion of the free base due to the lability of the HBr adduct in the mass spectrometer.
X-ray Crystallography
While no crystal structure is publicly available for (2,4-diaminopteridin-6-yl)methanol hydrobromide, the crystal structure of an isomer, 2,4-diamino-7-(hydroxymethyl)pteridin-1-ium nitrate, has been reported.[7] This structure reveals a planar pteridine ring system with extensive hydrogen bonding interactions. It can be inferred that the 6-isomer would adopt a similar planar conformation.
| Bond | Bond Length (Å) in 7-isomer nitrate salt[7] |
| N1-C2 | 1.355(2) |
| C2-N3 | 1.325(2) |
| N3-C4 | 1.365(2) |
| C4-C4a | 1.401(2) |
| C4a-N5 | 1.321(2) |
| N5-C6 | 1.378(2) |
| C6-C7 | 1.381(2) |
| C7-N8 | 1.316(2) |
| N8-C8a | 1.372(2) |
| C8a-N1 | 1.351(2) |
| C4a-C8a | 1.411(2) |
Biological Context: Dihydrofolate Reductase Inhibition
Pteridine derivatives are well-known inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway.[2] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor for the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. This is the mechanism of action for the anticancer drug Methotrexate. (2,4-diaminopteridin-6-yl)methanol serves as a crucial building block for the synthesis of Methotrexate and other DHFR inhibitors.
Conclusion
This technical guide has provided a detailed overview of the structure, synthesis, and characterization of (2,4-diaminopteridin-6-yl)methanol hydrobromide. While a complete set of experimental data for the hydrobromide salt is not publicly available, analysis of data from the free base and related pteridine derivatives allows for a confident elucidation of its structure. The role of this compound as a key intermediate in the synthesis of DHFR inhibitors highlights its importance in medicinal chemistry and drug development. Further research to obtain and publish the complete spectroscopic and crystallographic data for the title compound would be a valuable contribution to the scientific community.
References
- 1. 2,4-DIAMINO-6-(HYDROXYMETHYL)PTERIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. (2,4-Diaminopteridin-6-yl)methanol|945-24-4|Supplier [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. DE4309123A1 - Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts - Google Patents [patents.google.com]
- 5. GB1595338A - Synthesis of 2,4-diamino-6-hydroxymethyl-pteridine - Google Patents [patents.google.com]
- 6. Preparation method of 2,4-diamino-6-bromomethyl pteridine - Eureka | Patsnap [eureka.patsnap.com]
- 7. eprints.usm.my [eprints.usm.my]
